![molecular formula C14H10N2O2 B1362200 2-Phenylbenzimidazole-4-carboxylic acid CAS No. 66630-72-6](/img/structure/B1362200.png)
2-Phenylbenzimidazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Phenylbenzimidazole derivatives has been achieved through the condensation of o-phenylenediamines and various aldehydes . A novel Zn (II) organic framework comprising 2-phenyl benzimidazole (ZPBIF-1) was synthesized using a solvothermal method .
Molecular Structure Analysis
The molecular structure of 2-Phenylbenzimidazole exhibits a one-dimensional incommensurate structure . The structure has been solved by charge flipping and refined using the superspace formalism in the (3 + 1) D superspace group C2/c (0b0) s0 with modulation wave-vector q = 0.368b* .
Chemical Reactions Analysis
The synthetic procedure of 2-Phenylbenzimidazole involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .
Scientific Research Applications
Anticancer Agents
2-Phenylbenzimidazoles have been synthesized and evaluated for their in vitro anticancer activities against various human cancer cell lines . For instance, compound 38 was found to be a potent multi-cancer inhibitor against A549, MDA-MB-231, and PC3 cell lines . Moreover, compound 40 exhibited the best IC50 value against the MDA-MB-231 cell line . The results demonstrated that introducing a new substituent to compounds could improve their antiproliferative activities .
Antiviral Properties
Benzimidazole structures, which include 2-Phenylbenzimidazoles, are known to possess a wide range of antiviral properties . For example, 2-Bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) and its 2-chloro analog (TCRB) have been reported to be potent and selective inhibitors of HCMV replication .
Antihistaminic Properties
Benzimidazole structures are also known for their antihistaminic properties . They can be used to treat allergic reactions by blocking the action of histamine, a substance in the body that causes allergic symptoms.
Antifungal Properties
Benzimidazole structures have been found to possess antifungal properties . They can inhibit the growth of fungi, making them useful in the treatment of various fungal infections.
Anticoagulant Properties
Benzimidazole structures are known for their anticoagulant properties . They can prevent blood clots from forming or growing larger, which is beneficial in the treatment of certain conditions related to blood clotting.
Mechanism of Action
Target of Action
2-Phenylbenzimidazole-4-carboxylic acid, also known as 2-PHENYL-3H-BENZOIMIDAZOLE-4-CARBOXYLIC ACID, has been studied for its potential anticancer properties . The compound’s primary targets are human cancer cell lines, including A549 (human lung adenocarcinoma epithelial cell line), MDA-MB-231 (human breast cancer cell line), and PC3 (human prostate cancer cell line) .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation It’s suggested that the compound’s benzimidazole structure plays a crucial role in its anticancer activity .
Biochemical Pathways
Given its antiproliferative activity, it can be inferred that the compound likely affects pathways related to cell growth and division
Result of Action
The compound exhibits antiproliferative activity against various human cancer cell lines . For instance, it has been found to be a potent inhibitor against A549, MDA-MB-231, and PC3 cell lines . The compound’s action results in the inhibition of cancer cell growth, thereby potentially limiting the progression of the disease .
Action Environment
The environment in which 2-Phenylbenzimidazole-4-carboxylic acid acts can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other biological molecules can affect the compound’s activity . .
Future Directions
The future directions of research on 2-Phenylbenzimidazole-4-carboxylic acid could involve its use in the synthesis of metal-organic frameworks for the removal of organic dyes from aqueous solutions . The maximum adsorption capacity of ZPBIF-1 was 1666.66, 1250, 1000, and 1250 mg/g for Acid red 88, Basic violet 14, Basic blue 54, and Congo red dyes, respectively . This suggests that 2-Phenylbenzimidazole-4-carboxylic acid and its derivatives could have potential applications in environmental remediation .
properties
IUPAC Name |
2-phenyl-1H-benzimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGYSXDYTDCYCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378098 | |
Record name | 2-Phenylbenzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66630-72-6 | |
Record name | 2-Phenyl-1H-benzimidazole-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66630-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylbenzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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